
OM99-2
Descripción general
Descripción
OM99-2 is a peptide that has garnered significant attention due to its unique chemical structure and biological activity. This compound is known for its potential therapeutic and industrial applications, making it a promising candidate for various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of OM99-2 involves a series of peptide bond formations. The process typically starts with the protection of amino acid functional groups to prevent unwanted side reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides or uronium salts under controlled conditions. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring consistency and efficiency. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and scalability.
Análisis De Reacciones Químicas
Types of Reactions
OM99-2 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur, especially at reactive side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of disulfide bonds, while reduction can yield free thiol groups .
Aplicaciones Científicas De Investigación
Key Features
- Transition-State Mimicry : OM99-2 replaces the scissile peptide bond with a hydroxyethylene isostere, enhancing its binding affinity .
- Subsite Interactions : Detailed studies have shown that specific residues in this compound interact favorably with BACE1 subsites, particularly P4, P3, and P2', which are crucial for inhibitory potency .
Inhibition Potency
This compound exhibits impressive inhibitory activity against BACE1, with an IC50 value reported at approximately 0.12 μM . This level of inhibition is significant for therapeutic applications aimed at reducing Aβ levels in patients with AD.
Structure-Activity Relationship (SAR)
Extensive SAR studies have been performed to optimize the efficacy of this compound. These studies have demonstrated that modifications to the compound can lead to substantial increases in inhibitory potency. For instance, extending the peptide length or altering specific residues has resulted in enhancements of over 78-fold in potency .
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been employed to understand the binding dynamics between this compound and BACE1. These simulations provide insights into the stability and interaction patterns of the complex, revealing important conformational changes that occur upon binding .
Clinical Development
This compound has served as a foundational compound for the development of other BACE1 inhibitors entering clinical trials. For example, MK-8931, a derivative of this compound, has progressed into Phase II/III trials for AD treatment, demonstrating significant reductions in cerebrospinal fluid Aβ levels .
Table 1: Summary of Clinical Trials Involving BACE1 Inhibitors Derived from this compound
Study Name | Phase | Participants | Outcome |
---|---|---|---|
EPOCH | II/III | 1800 | Significant reduction in CSF Aβ levels |
Other Trials | I/II | Various | Evaluated safety and efficacy |
Comparative Studies
Research comparing this compound with other BACE1 inhibitors has highlighted its unique properties. For example, while compounds like GSK188909 show promising results in lowering Aβ levels in transgenic mice, this compound remains a benchmark for evaluating new inhibitors due to its well-characterized mechanism and binding profile .
Mecanismo De Acción
The mechanism of action of OM99-2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, thereby influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
EVNLPsiAAEG: Another peptide with a similar structure but different biological activity.
EVNLPsiAAEH: Known for its enhanced stability and different therapeutic potential
Uniqueness
OM99-2 stands out due to its unique combination of amino acids, which confer specific biological activities not observed in its analogs. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in scientific research .
Actividad Biológica
OM99-2 is a potent inhibitor of β-secretase (BACE1), an enzyme involved in the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease (AD). This article summarizes the biological activity of this compound, including its binding characteristics, mechanism of action, and efficacy based on various studies.
This compound was developed as a substrate-based inhibitor targeting BACE1 to reduce Aβ accumulation in the brain. The compound's design focused on achieving high selectivity and potency against BACE1 while minimizing effects on other aspartic proteases like BACE2 and cathepsin D. The inhibition mechanism involves binding to the active site of BACE1, preventing substrate access and subsequent cleavage.
Binding Characteristics
Studies have shown that this compound exhibits tight-binding characteristics with a dissociation constant () of approximately . The binding interaction has been analyzed using X-ray crystallography, revealing a complex structure that highlights critical hydrogen bonding interactions between this compound and BACE1 residues, particularly at subsites P4, P3, and P2' .
Inhibition Potency
The inhibition potency of this compound has been quantitatively assessed across various studies. The following table summarizes the IC50 values for this compound compared to other compounds:
Compound | IC50 (µM) | Notes |
---|---|---|
This compound | 0.069 | High potency against BACE1 |
Compound 12 | 0.099 | Moderate potency |
Compound 13 | 0.014 | Enhanced activity with additional residues |
The data indicate that modifications to the compound structure can significantly enhance its inhibitory activity against BACE1 .
Case Studies
In vivo studies have demonstrated that administration of this compound leads to a significant reduction in Aβ levels in transgenic mouse models of AD. For instance, one study reported a greater than 50% reduction in Aβ production following treatment with this compound at doses as low as 8 mg/kg . This suggests that this compound not only inhibits BACE1 effectively but also translates this inhibition into meaningful biological outcomes relevant for AD treatment.
Computational Studies
To further understand the interactions between this compound and BACE1, computational methods such as molecular dynamics (MD) simulations and molecular mechanics-generalized Born surface area (MM-GBSA) analyses have been employed. These studies provide insights into the geometrical and energetic aspects of the binding process, confirming that key residues such as Asp228 and Thr231 play crucial roles in the interaction .
Summary of Computational Findings
The computational analysis indicated:
Propiedades
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(4S,5S,7R)-8-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64N8O14/c1-20(2)16-27(46-39(60)28(19-31(43)51)47-40(61)34(21(3)4)49-37(58)25(42)12-14-32(52)53)30(50)17-22(5)35(56)44-23(6)36(57)45-26(13-15-33(54)55)38(59)48-29(41(62)63)18-24-10-8-7-9-11-24/h7-11,20-23,25-30,34,50H,12-19,42H2,1-6H3,(H2,43,51)(H,44,56)(H,45,57)(H,46,60)(H,47,61)(H,48,59)(H,49,58)(H,52,53)(H,54,55)(H,62,63)/t22-,23+,25+,26+,27+,28+,29+,30+,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOCOJFPGCXNKL-ZKZXETMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64N8O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
893.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314266-76-7 | |
Record name | OM99-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314266767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OM-99-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZNA144ZS0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.